molecular formula C10H17F2NO3 B1376277 Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate CAS No. 1186688-52-7

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Cat. No. B1376277
M. Wt: 237.24 g/mol
InChI Key: WMSNGRGUQYKMEF-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate is a chemical compound with the CAS Number: 1186688-52-7 . It has a molecular weight of 237.25 . The IUPAC name for this compound is tert-butyl 4,4-difluoro-3-hydroxy-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Synthesis and Reaction Studies

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate has been utilized in various synthesis and reaction studies. For instance, it's used as a precursor in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, exhibiting high selectivity in reactions (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015). Similarly, it's involved in the synthesis of pipecolic acid derivatives, demonstrating its role in complex organic transformations (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Medicinal Chemistry and Drug Development

In medicinal chemistry, this compound serves as an important intermediate. For example, it's an integral part of the synthesis of novel protein tyrosine kinase inhibitors, highlighting its potential in drug development (Xin-zhi, 2011). Moreover, its derivatives are used in the preparation of small molecule anticancer drugs, indicating its significance in oncology research (Zhang, Ye, Xu, & Xu, 2018).

Structural and Chemical Analysis

The compound also plays a role in structural and chemical analysis. X-ray crystallographic studies of its derivatives provide insights into molecular packing and interaction dynamics (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004). In addition, its involvement in the synthesis of compounds characterized by FTIR, NMR, and DFT analyses exemplifies its utility in advanced chemical characterization techniques (Çolak, Karayel, Buldurun, & Turan, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSNGRGUQYKMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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